3-Chloro-5-cyanopyridine-2-carboxylic acid
Overview
Description
3-Chloro-5-cyanopyridine-2-carboxylic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a cyano group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyanopyridine-2-carboxylic acid typically involves the chlorination of 5-cyanopyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of aminopyridines.
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Scientific Research Applications
3-Chloro-5-cyanopyridine-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
- 5-Chloro-2-pyridinecarboxaldehyde
- 6-Chloro-3-pyridinecarbonitrile
- 3-Chloro-4-pyridinecarboxaldehyde
Comparison: 3-Chloro-5-cyanopyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQRPMDOQOKWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678884 | |
Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200497-81-9 | |
Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-5-CYANOPYRIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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